molecular formula C24H19F6S2Sb B14758786 Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide

Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide

Katalognummer: B14758786
Molekulargewicht: 607.3 g/mol
InChI-Schlüssel: RGGJLVAAEOPMHO-UHFFFAOYSA-H
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its reactivity and stability under specific conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide typically involves the reaction of diphenyl sulfide with phenylthiophenyl sulfonium salts in the presence of hexafluorostiboranuide. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve specific solvents and temperatures to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Wirkmechanismus

The mechanism of action of Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can induce oxidative stress, leading to cellular damage and apoptosis. It also interacts with specific pathways involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide is unique due to its specific counterion (hexafluorostiboranuide), which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and specific reactivity .

Eigenschaften

Molekularformel

C24H19F6S2Sb

Molekulargewicht

607.3 g/mol

IUPAC-Name

diphenyl-(2-phenylsulfanylphenyl)sulfanium;hexafluoroantimony(1-)

InChI

InChI=1S/C24H19S2.6FH.Sb/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22;;;;;;;/h1-19H;6*1H;/q+1;;;;;;;+5/p-6

InChI-Schlüssel

RGGJLVAAEOPMHO-UHFFFAOYSA-H

Kanonische SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.